molecular formula C13H14O2 B13651569 Methyl 3-ethynyl-4-isopropylbenzoate

Methyl 3-ethynyl-4-isopropylbenzoate

Cat. No.: B13651569
M. Wt: 202.25 g/mol
InChI Key: AIPAYWCCQRDORG-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-4-isopropylbenzoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethynyl-4-isopropylbenzoate typically involves the esterification of 3-ethynyl-4-isopropylbenzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3-ethynyl-4-isopropylbenzoic acid+methanolH2SO4Methyl 3-ethynyl-4-isopropylbenzoate+water\text{3-ethynyl-4-isopropylbenzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-ethynyl-4-isopropylbenzoic acid+methanolH2​SO4​​Methyl 3-ethynyl-4-isopropylbenzoate+water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynyl-4-isopropylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: 3-carboxy-4-isopropylbenzoic acid.

    Reduction: Methyl 3-ethyl-4-isopropylbenzoate.

    Substitution: Corresponding amides or alcohol derivatives.

Scientific Research Applications

Methyl 3-ethynyl-4-isopropylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-ethynyl-4-isopropylbenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the ester group can form hydrogen bonds with amino acid side chains, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-ethynylbenzoate: Lacks the isopropyl group, making it less sterically hindered.

    Methyl 4-isopropylbenzoate: Lacks the ethynyl group, reducing its reactivity.

    Methyl 3-ethynyl-4-methylbenzoate: Has a methyl group instead of an isopropyl group, affecting its hydrophobicity.

Uniqueness

Methyl 3-ethynyl-4-isopropylbenzoate is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 3-ethynyl-4-propan-2-ylbenzoate

InChI

InChI=1S/C13H14O2/c1-5-10-8-11(13(14)15-4)6-7-12(10)9(2)3/h1,6-9H,2-4H3

InChI Key

AIPAYWCCQRDORG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)OC)C#C

Origin of Product

United States

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